molecular formula C10H14N4O B14604990 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide CAS No. 59708-31-5

2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide

Cat. No.: B14604990
CAS No.: 59708-31-5
M. Wt: 206.24 g/mol
InChI Key: ZGVJFJUCBDUCFS-UHFFFAOYSA-N
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Description

2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a triazene group attached to a benzamide moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide typically involves the reaction of 3-ethyl-3-methyltriazene with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The triazene group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. This can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide is unique due to its triazene group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

59708-31-5

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-[[ethyl(methyl)amino]diazenyl]benzamide

InChI

InChI=1S/C10H14N4O/c1-3-14(2)13-12-9-7-5-4-6-8(9)10(11)15/h4-7H,3H2,1-2H3,(H2,11,15)

InChI Key

ZGVJFJUCBDUCFS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)N=NC1=CC=CC=C1C(=O)N

Origin of Product

United States

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